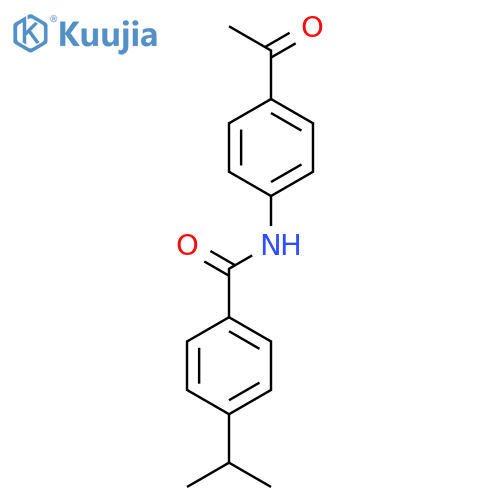Cas no 352689-64-6 (N-(4-Acetylphenyl)-4-isopropylbenzamide)

352689-64-6 structure
商品名:N-(4-Acetylphenyl)-4-isopropylbenzamide
N-(4-Acetylphenyl)-4-isopropylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Acetylphenyl)-4-isopropylbenzamide
- N-(4-acetylphenyl)-4-propan-2-ylbenzamide
- AC1LI4J5
- AG-F-21916
- AK-968
- CTK4H4149
- MolPort-001-502-758
- STK412624
- SR-01000228198-1
- AK-968/12163379
- CS-0320242
- DB-288068
- Cambridge id 6119627
- BS-36728
- MFCD01355874
- SR-01000228198
- AKOS000203714
- DTXSID70357997
- N-(4-acetylphenyl)-4-(propan-2-yl)benzamide
- 352689-64-6
-
- MDL: MFCD01355874
- インチ: InChI=1S/C18H19NO2/c1-12(2)14-4-6-16(7-5-14)18(21)19-17-10-8-15(9-11-17)13(3)20/h4-12H,1-3H3,(H,19,21)
- InChIKey: UGDDEIFVMBNURG-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=C(C(NC2=CC=C(C(C)=O)C=C2)=O)C=C1)C
計算された属性
- せいみつぶんしりょう: 281.14167
- どういたいしつりょう: 281.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- PSA: 46.17
N-(4-Acetylphenyl)-4-isopropylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N633238-100mg |
N-(4-Acetylphenyl)-4-isopropylbenzamide |
352689-64-6 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390912-1g |
N-(4-acetylphenyl)-4-isopropylbenzamide |
352689-64-6 | 95+% | 1g |
¥625.00 | 2024-05-17 | |
| A2B Chem LLC | AD44453-1g |
N-(4-Acetylphenyl)-4-isopropylbenzamide |
352689-64-6 | 95% | 1g |
$35.00 | 2024-04-20 | |
| TRC | N633238-50mg |
N-(4-Acetylphenyl)-4-isopropylbenzamide |
352689-64-6 | 50mg |
$ 65.00 | 2022-06-03 | ||
| 1PlusChem | 1P007EED-1g |
N-(4-ACETYLPHENYL)-4-ISOPROPYLBENZAMIDE |
352689-64-6 | 95% | 1g |
$43.00 | 2025-02-22 | |
| TRC | N633238-10mg |
N-(4-Acetylphenyl)-4-isopropylbenzamide |
352689-64-6 | 10mg |
$ 50.00 | 2022-06-03 |
N-(4-Acetylphenyl)-4-isopropylbenzamide 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
352689-64-6 (N-(4-Acetylphenyl)-4-isopropylbenzamide) 関連製品
- 5411-13-2(N-(4-Acetylphenyl)benzamide)
- 84833-25-0(N-(3-Acetylphenyl)benzamide)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
